![molecular formula C21H16N4O3S3 B2687490 N-(3-乙酰基苯基)-2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫)乙酰胺 CAS No. 1021226-10-7](/img/no-structure.png)

N-(3-乙酰基苯基)-2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

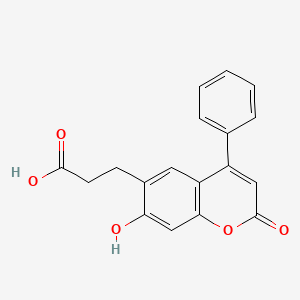

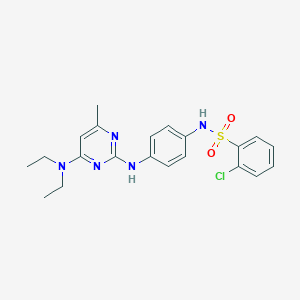

N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S3 and its molecular weight is 468.56. The purity is usually 95%.

BenchChem offers high-quality N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

研究探索了源自噻吩并嘧啶的化合物的合成和表征,表明了开发具有潜在药用或生物学应用的分子的一种方法论途径。例如,El Azab 和 Elkanzi (2014) 通过涉及氨基-噻吩[3,4-d]嘧啶-4(3H)-酮的反应合成了各种衍生物,展示了一系列孤立和稠合的噻吩并嘧啶衍生物,其结构已通过元素分析、红外、质谱和核磁共振光谱分析确立(El Azab & Elkanzi, 2014)。

抗肿瘤活性

噻吩[3,2-d]嘧啶和噻吩三唑并嘧啶衍生物的抗肿瘤潜力已经过评估,显示出对人癌细胞系(如乳腺腺癌、宫颈癌和结肠癌)的显著作用。Hafez 和 El-Gazzar (2017) 合成了新型衍生物,并将其作用与多柔比星进行了比较,发现一些化合物几乎与标准治疗一样活跃(Hafez & El-Gazzar, 2017)。

抗菌活性

在微波辅助和常规条件下创建的新化合物(如噻吩[3,4-d]嘧啶-4-酮的衍生物)显示出有希望的体外抗菌活性,针对细菌和真菌菌株。El Azab 和 Abdel-Hafez (2015) 强调了这些化合物作为抗菌剂的潜力,表明了进一步药物开发的途径(El Azab & Abdel-Hafez, 2015)。

杀虫特性

已经对含有噻二唑部分针对棉铃虫(斜纹夜蛾)的杂环化合物进行了研究以评估杀虫特性。Fadda 等人 (2017) 利用了一种通用前体来合成各种杂环化合物,证明了这些化合物对这种害虫的功效(Fadda et al., 2017)。

作用机制

- The primary target of N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is likely a specific protein or enzyme within the biological system. Unfortunately, specific information about the exact target remains elusive in the literature .

Target of Action

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-acetylphenylamine with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid, followed by cyclization and acetylation. The reaction steps are carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "3-acetylphenylamine", "2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 3-acetylphenylamine is dissolved in ethanol and reacted with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid in the presence of sulfuric acid to form N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then cyclized by adding sodium acetate and heating the mixture under reflux.", "Step 3: The cyclized product is then acetylated by adding acetic anhydride and heating the mixture under reflux.", "Step 4: The final product is obtained by filtration and purification using standard techniques." ] } | |

| 1021226-10-7 | |

分子式 |

C21H16N4O3S3 |

分子量 |

468.56 |

IUPAC 名称 |

N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |

InChI 键 |

RBSJHYRGNSYDHV-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-[3-(diethylamino)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2687409.png)

![7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B2687411.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)

![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)

![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)